1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and a carboxylic acid group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The presence of the pyridine ring enhances the compound’s ability to interact with various biological targets, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the enantioselective synthesis of highly enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
Another approach involves the functionalization of preformed pyrrolidine rings.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and support green chemistry principles . Additionally, the use of robust catalysts and reaction conditions that allow for high yields and selectivity is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidine-2,5-diones, while substitution reactions on the pyridine ring can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel bioactive molecules.
Biology: The compound’s ability to interact with various biological targets makes it a useful tool in studying biological pathways and mechanisms.
Medicine: Due to its versatile biological activities, this compound is a potential lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents . The pyridine ring enhances the compound’s ability to interact with various receptors and enzymes, modulating their activities and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid include:
Pyrrolizines: These compounds feature a fused pyrrolidine and benzene ring and exhibit diverse biological activities.
Pyrrolidine-2-one: This compound contains a lactam ring and is known for its antimicrobial and anti-inflammatory properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups on the pyrrolidine ring and are used in various medicinal applications.
Uniqueness
This compound is unique due to the presence of both the pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. The combination of these two rings allows for enhanced interactions with biological targets, making it a valuable scaffold in drug discovery and other scientific research applications .
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-3-5-13(8-10)7-9-2-1-4-12-6-9/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSFNEDEKZOVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221268 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086380-66-6 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-pyridinylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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